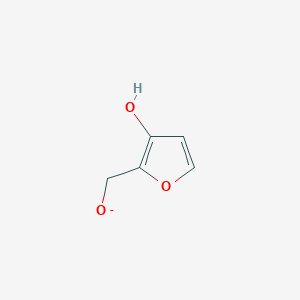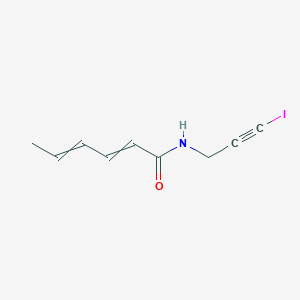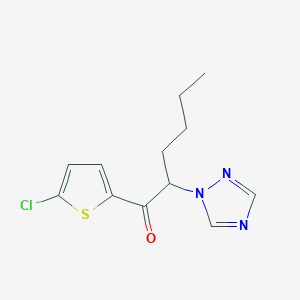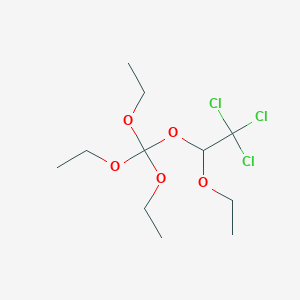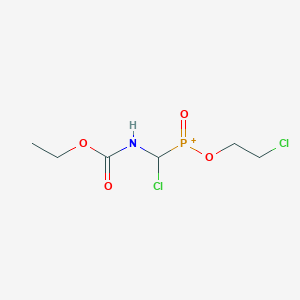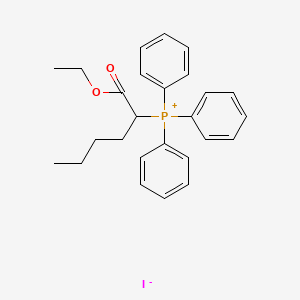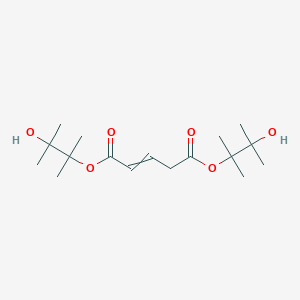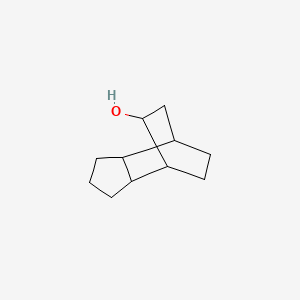![molecular formula C21H18S B14508422 1,1'-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene CAS No. 62762-07-6](/img/structure/B14508422.png)
1,1'-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene is an organic compound with the molecular formula C21H18S It is characterized by the presence of a phenylsulfanyl group attached to a prop-1-ene backbone, which is further connected to two benzene rings
Méthodes De Préparation
The synthesis of 1,1’-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step organic reaction. One common method involves the reaction of a phenylsulfanyl derivative with a prop-1-ene precursor under controlled conditions. The reaction is often catalyzed by a suitable base or acid to facilitate the formation of the desired product.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis. Typically, the reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the product. Solvents like dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of 1,1’-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
Analyse Des Réactions Chimiques
1,1’-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction process may lead to the formation of thiols or other reduced derivatives.
Substitution: The phenylsulfanyl group in the compound can undergo substitution reactions with nucleophiles or electrophiles. Common reagents used in these reactions include halogens, alkylating agents, and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced species.
Applications De Recherche Scientifique
1,1’-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. Researchers investigate its activity against various diseases and its potential as a drug candidate.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique structural features make it a valuable component in the formulation of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1,1’-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes.
Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. These pathways may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
1,1’-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene can be compared with other similar compounds to highlight its uniqueness:
Uniqueness: The presence of the phenylsulfanyl group in 1,1’-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene imparts unique chemical and physical properties to the compound, distinguishing it from other similar molecules.
Propriétés
Numéro CAS |
62762-07-6 |
|---|---|
Formule moléculaire |
C21H18S |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
1,1-diphenylprop-1-en-2-ylsulfanylbenzene |
InChI |
InChI=1S/C21H18S/c1-17(22-20-15-9-4-10-16-20)21(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-16H,1H3 |
Clé InChI |
VRFZWSURYUYLBC-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


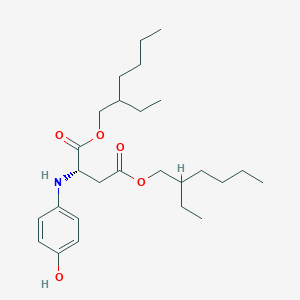
![Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane](/img/structure/B14508352.png)
![Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14508355.png)

![N,N'-bis[(2-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14508367.png)
